5-({3-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
Description
5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C25H25ClN2O4 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H25ClN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30) |
InChI Key |
UYJLURZMIUHMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable alkylating agent to form 2-chlorophenylmethanol.
Ether Formation: The 2-chlorophenylmethanol is then reacted with 3-hydroxybenzyl alcohol to form the ether linkage, resulting in 3-[(2-chlorophenyl)methoxy]benzyl alcohol.
Amination: The ether intermediate is then subjected to amination using a suitable amine, such as morpholine, to form the desired amine intermediate.
Benzoic Acid Formation: Finally, the amine intermediate is reacted with a benzoic acid derivative under suitable conditions to form 5-[({3-[(2-chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)benzoic acid: Similar in structure but lacks the morpholine ring.
3-(2-Chlorophenyl)propanoic acid: Similar in structure but has a different functional group arrangement.
4-(2-Chlorophenyl)morpholine: Contains the morpholine ring but lacks the benzoic acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
